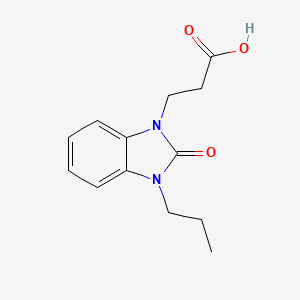![molecular formula C17H22N2O3S2 B2837470 N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide CAS No. 860650-30-2](/img/structure/B2837470.png)
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is a chemical compound with the molecular formula C17H22N2O3S2 . It is also known by its CAS number 860650-30-2 .
Molecular Structure Analysis
The InChI code for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is 1S/C17H23N2O3S2/c20-13-14-7-9-19 (10-8-14)16-5-2-1-4-15 (16)12-18-24 (21,22)17-6-3-11-23-17/h1-6,11,14,18,20,23H,7-10,12-13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is a solid at room temperature . It has a molecular weight of 366.51 . .科学的研究の応用
Disposition and Metabolism
One study detailed the pharmacokinetics of a novel compound, highlighting its metabolism and elimination processes. The research showed that the compound was extensively metabolized, with principal routes including oxidation and further transformation into metabolites, demonstrating the compound's metabolism dynamics and its potential implications for therapeutic uses (Renzulli et al., 2011).
Diagnostic Imaging
Another study explored the application of a piperidinyl compound in diagnostic imaging for detecting primary breast cancer. This research demonstrated the compound's ability to bind to specific receptors overexpressed in breast cancer cells, offering a non-invasive method to assess tumor proliferation and aiding in the diagnosis and treatment planning of breast cancer (Caveliers et al., 2002).
Therapeutic Potential
Research into the therapeutic potential of piperidinyl derivatives, including their pharmacological effects, has been conducted. For instance, studies on the metabolism of anticancer agents like irinotecan reveal how its metabolites contribute to its efficacy and side effects, providing insights into optimizing cancer treatment strategies (Gupta et al., 1994).
Adverse Event Monitoring
In the context of novel psychoactive substances, research has focused on the adverse events following ingestion of specific compounds, illustrating the importance of understanding the pharmacokinetics and toxicological profiles of new drugs. This information is crucial for public health surveillance and developing strategies to mitigate the risks associated with drug use (Krotulski et al., 2018).
Safety and Tolerability Studies
Clinical trials assessing the safety and tolerability of novel inhibitors, like SLC-0111, in patients with advanced solid tumors provide foundational knowledge for the development of new therapeutic agents. These studies establish dosing recommendations and evaluate the compound's pharmacokinetic profile, contributing to the advancement of cancer treatment options (McDonald et al., 2020).
作用機序
The mechanism of action for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is not specified in the available resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms of action depending on the specific derivative and its biological targets.
Safety and Hazards
The safety data sheet (SDS) for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
N-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-13-14-7-9-19(10-8-14)16-5-2-1-4-15(16)12-18-24(21,22)17-6-3-11-23-17/h1-6,11,14,18,20H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCQBXMHEFELFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2837387.png)

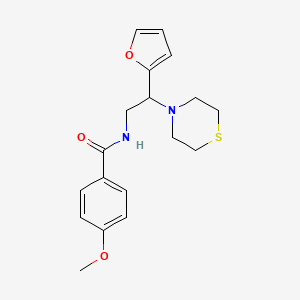
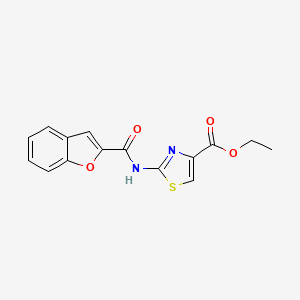
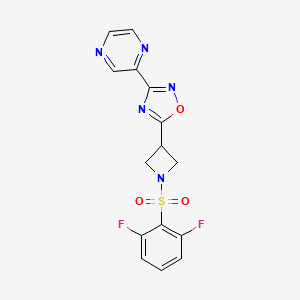
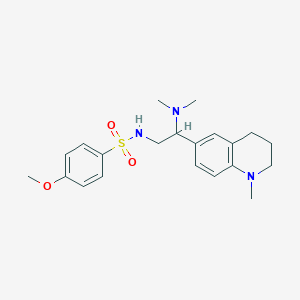
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2837401.png)
![4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2837402.png)
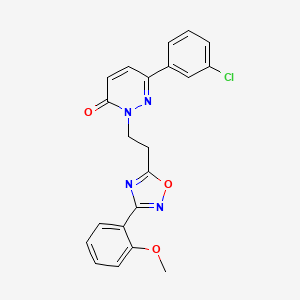
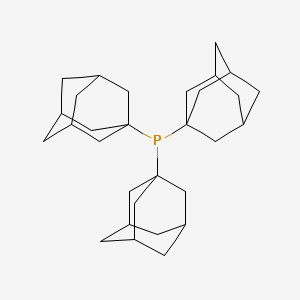
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837406.png)
![N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2837408.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2837409.png)
